molecular formula C16H22FN5O2 B15115546 5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine

Cat. No.: B15115546
M. Wt: 335.38 g/mol
InChI Key: SLPMJIMTWSZTEU-UHFFFAOYSA-N
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Description

5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a synthetic organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluoro, dimethyl, and methoxy groups. The piperidine and oxadiazole moieties are then attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine: Lacks the fluoro group.

    5-Fluoro-2,4-dimethyl-6-(piperidin-4-yl)methoxypyrimidine: Lacks the oxadiazole moiety.

    5-Fluoro-2,4-dimethyl-6-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine: Lacks the methyl group on the oxadiazole ring.

Uniqueness

The uniqueness of 5-Fluoro-2,4-dimethyl-6-({1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methoxy)pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C16H22FN5O2

Molecular Weight

335.38 g/mol

IUPAC Name

2-[[4-[(5-fluoro-2,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C16H22FN5O2/c1-10-15(17)16(19-11(2)18-10)23-9-13-4-6-22(7-5-13)8-14-21-20-12(3)24-14/h13H,4-9H2,1-3H3

InChI Key

SLPMJIMTWSZTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)C)OCC2CCN(CC2)CC3=NN=C(O3)C)F

Origin of Product

United States

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